![molecular formula C25H21NO5 B2850311 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide CAS No. 923257-63-0](/img/structure/B2850311.png)

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

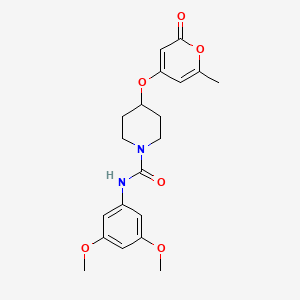

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide, commonly referred to as EPC-MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPC-MB belongs to the class of coumarin derivatives, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis of β-Lactam Antibiotics

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide: plays a crucial role in the synthesis of β-lactam antibiotics . These antibiotics are significant due to their broad spectrum of antibacterial activity. The compound can be used to synthesize N-unsubstituted β-lactams , which are key intermediates in creating several biologically active antibiotics .

Semi-Synthesis of Anticancer Agents

This compound is also important in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These agents are used in chemotherapy to treat various cancers, and the compound serves as a starting material or intermediate in their production .

Protective Group Chemistry

In the field of protective group chemistry, N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide can be used for the protection of amide-NH groups. This is a less explored area, and the compound provides a method for protecting these groups during chemical reactions .

Oxidative N-Deprotection

The compound can undergo oxidative N-deprotection by ceric ammonium nitrate to yield N-dearylated 2-azetidinones . This process is significant in the synthesis of various pharmaceutical compounds, where the protective groups need to be removed without affecting the rest of the molecule .

Synthesis of Schiff Bases

Schiff bases have a wide range of applications in coordination chemistry, and N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide can be used to synthesize these compounds. Schiff bases act as ligands that can coordinate to metals through various donor atoms, playing a pivotal role in the development of metal complexes with diverse pharmacological activities .

Development of Retinoids

The compound is involved in the synthesis of N-(4-ethoxyphenyl)-retinamide , a retinoid. Retinoids are a class of compounds related to vitamin A and are used in the treatment of acne, psoriasis, and other skin disorders. They also show potential in cancer therapy .

Chemical Libraries for Drug Discovery

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide: can be included in chemical libraries used for high-throughput screening in drug discovery. These libraries are collections of diverse compounds used to identify potential drug candidates for various diseases .

Research on Hydrazine Derivatives

The compound is used in the synthesis of hydrazine derivatives, which are explored for their potential pharmacological properties. Hydrazine derivatives are studied for their applications in treating conditions such as tuberculosis, hypertension, and cancer .

Propiedades

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-3-30-20-11-4-16(5-12-20)24-15-22(27)21-14-18(8-13-23(21)31-24)26-25(28)17-6-9-19(29-2)10-7-17/h4-15H,3H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVKFFAIAADIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2850228.png)

![6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2850232.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)

![N-(2,4-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2850242.png)

![4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2850245.png)

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)